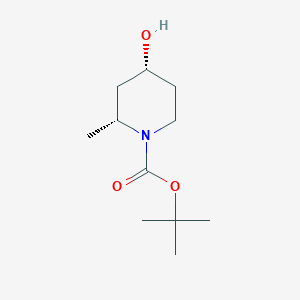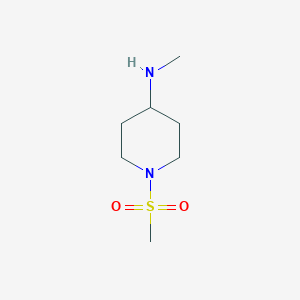
(2E,4E,6E,8E)-Butyl 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate
Vue d'ensemble
Description
“(2E,4E,6E,8E)-Butyl 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate” is an organic compound with the molecular formula C25H34O3 . It has a molecular weight of 382.54 .
Molecular Structure Analysis
The molecular structure of this compound consists of a long carbon chain with multiple double bonds, a butyl ester group, and a methoxy-trimethylphenyl group .Physical and Chemical Properties Analysis
This compound is stored in a dry environment at 2-8°C . The boiling point is not specified .Applications De Recherche Scientifique
Environmental Analysis and Toxicology
Research on compounds with complex structures often includes their analysis, occurrence, and impact in environmental settings. For instance, studies on phthalates and phenolic antioxidants have shed light on their widespread use, environmental fate, and potential toxicity. These insights are crucial for understanding how similar complex organic compounds might behave in natural settings and their implications for human health and ecosystems.
- Environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants have been examined to assess their impact on human health and the environment, indicating a broad interest in the environmental and toxicological aspects of synthetic compounds (Liu & Mabury, 2020).
- The toxicological effects of certain sunscreens on marine biota highlight the environmental and health concerns associated with chemical compounds found in consumer products and their bioaccumulation potential (da Silva et al., 2021).
Chemical Synthesis and Catalysis
The synthesis of complex organic molecules is a significant area of research, focusing on developing new methodologies, improving efficiency, and exploring the potential applications of these compounds in various domains, including pharmaceuticals, materials science, and as catalysts in chemical reactions.
- Novel methodologies for organic synthesis using metal cation-exchanged clay catalysts demonstrate the innovation in catalysis and synthetic techniques, relevant for complex molecules synthesis (Tateiwa & Uemura, 1997).
Pharmacological and Industrial Importance
Many organic compounds are studied for their pharmacological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. These studies are pivotal for developing new drugs and therapeutic agents.
- The bioactivities of 2,4-Di-Tert-Butylphenol and its analogs, exploring natural sources, synthesis, and potential therapeutic uses, underscore the significance of chemical analysis and bioactivity research for complex organic compounds (Zhao et al., 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of this compound are the retinoid receptors such as RXR (Retinoid X Receptor) and RAR (Retinoic Acid Receptor) . These receptors play a crucial role in the normal growth cycle of skin cells .
Mode of Action
The exact mechanism of action of this compound is unknown. It is believed to work bytargeting the retinoid receptors in the skin, which helps normalize the growth cycle of skin cells . This interaction with its targets leads to changes in the cell growth cycle, particularly in conditions where cell growth is abnormal or excessive .
Biochemical Pathways
The compound affects the biochemical pathways related to the growth cycle of skin cells. By interacting with retinoid receptors, it influences the signaling pathways that regulate cell growth and differentiation . The downstream effects of this interaction include the normalization of skin cell growth and a reduction in the symptoms of conditions like psoriasis .
Result of Action
The result of the compound’s action is the inhibition of excessive cell growth and keratinisation . Keratinisation is the process by which skin cells become thickened due to the deposition of a protein within them . By normalizing this process, the compound reduces the thickening of the skin, plaque formation, and scaling seen in conditions like psoriasis .
Analyse Biochimique
Biochemical Properties
(2E,4E,6E,8E)-Butyl 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with retinoid receptors such as RXR and RAR, which are involved in regulating gene expression and cellular differentiation . These interactions are crucial for its role in modulating cellular processes and biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit excessive cell growth and keratinization, which are common in conditions like psoriasis . This compound’s ability to regulate these processes makes it a valuable tool in studying cellular dynamics and disease mechanisms.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It targets retinoid receptors, which help normalize the growth cycle of skin cells . Additionally, it may inhibit or activate certain enzymes, leading to changes in gene expression and cellular behavior. These molecular interactions are essential for understanding the compound’s therapeutic potential and mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade when exposed to light, air, or heat . Understanding these temporal effects is vital for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . For instance, studies have reported that excessive doses can cause skin irritation and other side effects. These findings highlight the importance of determining the optimal dosage for achieving desired outcomes without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety. Understanding these pathways is crucial for predicting its behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It is transported by specific transporters and binding proteins that determine its localization and accumulation . These factors influence its bioavailability and therapeutic potential, making them important considerations in drug development and research.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . These localization patterns are critical for understanding how the compound exerts its effects at the cellular level and for designing targeted therapies.
Propriétés
IUPAC Name |
butyl 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O3/c1-8-9-15-28-25(26)16-19(3)12-10-11-18(2)13-14-23-20(4)17-24(27-7)22(6)21(23)5/h10-14,16-17H,8-9,15H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNLIQTXVFPNBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699425 | |
| Record name | Butyl 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54757-45-8 | |
| Record name | Butyl 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,7-Diazaspiro[4.5]decane](/img/structure/B1320739.png)









